5-(Aminomethyl)-2,4-difluorophenol
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Overview
Description
5-(Aminomethyl)-2,4-difluorophenol is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,4-difluorophenol typically involves the reductive amination of 2,4-difluorophenol with formaldehyde and ammonia or an amine. The reaction is usually catalyzed by a metal catalyst such as palladium or nickel under hydrogenation conditions . The process can be optimized by adjusting the temperature, pressure, and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,4-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-(Aminomethyl)-2,4-difluorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,4-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atoms enhance the compound’s stability and lipophilicity. These properties contribute to its potential biological activities and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Lacks the aminomethyl group, making it less reactive in certain biological and chemical contexts.
5-(Aminomethyl)-2-fluorophenol: Contains only one fluorine atom, which may affect its stability and reactivity.
5-(Aminomethyl)-4-fluorophenol: Similar structure but with different fluorine atom positioning, leading to variations in chemical behavior.
Uniqueness
5-(Aminomethyl)-2,4-difluorophenol is unique due to the presence of both aminomethyl and difluorophenol groups, which confer distinct chemical and biological properties. Its dual fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
71288-97-6 |
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Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
5-(aminomethyl)-2,4-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H,3,10H2 |
InChI Key |
UPYMEQBRNMCLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)CN |
Origin of Product |
United States |
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